N-(2,4-dimethoxyphenyl)ethanesulfonamide
Description
N-(2,4-Dimethoxyphenyl)ethanesulfonamide is a sulfonamide derivative featuring a 2,4-dimethoxyphenyl substituent attached to an ethanesulfonamide backbone. This compound is structurally characterized by its sulfonamide group (–SO₂NH–), which confers hydrogen-bonding capabilities and influences its pharmacokinetic properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-4-16(12,13)11-9-6-5-8(14-2)7-10(9)15-3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFICGHPJHRYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dimethoxyphenyl)ethanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxyaniline with ethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst to facilitate the formation of the sulfonamide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and yield. Purification steps, including crystallization and recrystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The methoxy groups may enhance binding affinity through hydrophobic interactions or electronic effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 2,4-dimethoxy substituent in the target compound donates electron density via methoxy groups, contrasting with the electron-withdrawing Cl in N-(2,4-dichlorophenyl)ethanesulfonamide. This difference influences reactivity and binding interactions .
- Solubility: Compounds with polar groups (e.g., –NH₂ in N-(4-aminophenyl)-N-methylethanesulfonamide) exhibit higher aqueous solubility compared to lipophilic analogs like ABBV-075 .
- Biological Activity : ABBV-075 demonstrates potent BET inhibition (IC₅₀ < 100 nM) due to its extended aromatic system and fluorine substitution, whereas simpler sulfonamides like N-(2,4-dimethoxyphenyl)ethanesulfonamide may lack such specificity .
Key Observations :
- Efficiency : Direct sulfonamide formation (e.g., N-(2,4-dichlorophenyl)ethanesulfonamide) achieves higher yields (75–85%) compared to multi-step syntheses like ABBV-075 (40–50%) .
- Functional Group Compatibility: Methoxy and amino groups require protection/deprotection strategies to avoid side reactions during synthesis .
Key Observations :
- Therapeutic Potential: ABBV-075’s BET inhibition underpins its use in oncology, while simpler sulfonamides like this compound remain underexplored for specific targets .
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., pyrrolopyridine in ABBV-075) enhance target engagement, whereas smaller aryl groups may limit potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
